CYP1A1 and CYP1B1 Inhibition: Xanthohumol Demonstrates Superior Potency and Distinct Isozyme Selectivity vs. Isoxanthohumol and 8-Prenylnaringenin
In a head-to-head comparison of hop-derived prenylflavonoids using cDNA-expressed human cytochrome P450 isoforms, xanthohumol (XN) at 10 μM achieved near-complete inhibition (approximately 100%) of CYP1A1 7-ethoxyresorufin O-deethylase (EROD) activity, whereas other hop flavonoids at the same concentration reduced EROD activity by 90.8–27.0% [1]. XN also completely eliminated CYP1B1 EROD activity at 10 μM, while other hop flavonoids showed inhibitory effects ranging from 99.3% to as low as 1.8% [1]. Notably, the isozyme selectivity profile was compound-specific: IX and 8-PN were the most effective inhibitors of CYP1A2 (>90% inhibition at 10 μM), whereas XN was a poor inhibitor of CYP1A2, CYP2E1, and CYP3A4 [1].
| Evidence Dimension | Inhibition of CYP1A1 EROD activity |
|---|---|
| Target Compound Data | Xanthohumol: near-complete (~100%) inhibition at 10 μM |
| Comparator Or Baseline | Other hop flavonoids: 90.8% to 27.0% inhibition at 10 μM |
| Quantified Difference | XN achieves ≥9.2 percentage points greater inhibition than the next most potent analog; complete CYP1B1 inhibition vs. variable (99.3–1.8%) inhibition by comparators |
| Conditions | cDNA-expressed human CYP1A1 and CYP1B1; 7-ethoxyresorufin substrate; 10 μM compound concentration |
Why This Matters
For studies investigating modulation of procarcinogen activation via CYP1A1/CYP1B1 inhibition, xanthohumol provides the most potent and consistent inhibitory profile among hop prenylflavonoids, with a distinct isozyme selectivity that avoids confounding CYP1A2 effects.
- [1] Henderson MC, Miranda CL, Stevens JF, Deinzer ML, Buhler DR. In vitro inhibition of human P450 enzymes by prenylated flavonoids from hops, Humulus lupulus. Xenobiotica. 2000;30(3):235-251. View Source
